2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide, commonly known as CCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CCMP is a small molecule inhibitor that targets protein kinases and has been shown to exhibit promising anticancer activity.
Mechanism of Action
CCMP exerts its anticancer activity by inhibiting the activity of protein kinases involved in cancer cell proliferation and survival. Specifically, CCMP has been shown to inhibit the activity of AKT, mTOR, and ERK1/2, which are known to promote cancer cell growth and survival. By inhibiting these protein kinases, CCMP induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
CCMP has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, CCMP has also been found to exhibit anti-inflammatory activity by inhibiting the activity of NF-κB, a transcription factor that plays a critical role in inflammation. CCMP has also been shown to exhibit neuroprotective activity by inhibiting the activity of GSK-3β, an enzyme that plays a critical role in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CCMP has several advantages for lab experiments, including its high potency and selectivity for protein kinases involved in cancer cell proliferation and survival. However, CCMP also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, CCMP has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on CCMP. One direction is to investigate the safety and efficacy of CCMP in clinical trials for the treatment of cancer and other diseases. Another direction is to explore the potential of CCMP as a tool for studying the role of protein kinases in disease pathology. Finally, further research is needed to elucidate the molecular mechanisms underlying the anticancer and other biological activities of CCMP.
Synthesis Methods
The synthesis of CCMP involves the reaction of 2-amino-3-chloro-2-methylbenzoic acid with 1-cyano-1,2-dimethylpropylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The purity of the product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
CCMP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. CCMP has been found to inhibit the activity of several protein kinases, including AKT, mTOR, and ERK1/2, which are known to play a critical role in cancer cell proliferation and survival.
properties
IUPAC Name |
2-(3-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-7-5-6-12(16)11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNNQBFALOFRHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide |
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